molecular formula C23H30BrNO3 B1678259 Propantheline bromide CAS No. 50-34-0

Propantheline bromide

Cat. No. B1678259
CAS RN: 50-34-0
M. Wt: 448.4 g/mol
InChI Key: XLBIBBZXLMYSFF-UHFFFAOYSA-M
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Description

Propantheline bromide is an antimuscarinic agent used for the treatment of excessive sweating (hyperhidrosis), cramps or spasms of the stomach, intestines (gut) or bladder, and involuntary urination (enuresis). It can also be used to control the symptoms of irritable bowel syndrome and similar conditions . It is a synthetic quaternary ammonium compound that occurs as white or nearly white crystals. It is odorless and has a bitter taste, and is very soluble in water and chloroform; practically insoluble in ether, acetone, and ethyl acetate .


Synthesis Analysis

Propantheline bromide is a synthetic analogue of methantheline bromide . The synthesis of propantheline bromide for use in bioavailability studies has been described in the literature .


Molecular Structure Analysis

The molecular formula of Propantheline bromide is C23H30NO3.Br . The molecular weight is 448.4 g/mol . The IUPAC name is methyl-di(propan-2-yl)-[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium;bromide .


Chemical Reactions Analysis

The surface tension of an aqueous solution of propantheline bromide increases on the addition of one of the cyclodextrins . The effectiveness in surface tension enhancement decreases in the order β-, γ-, α-cyclodextrin .


Physical And Chemical Properties Analysis

Propantheline bromide appears as white crystals or white powder . It has a melting point of 159-161 °C .

Scientific Research Applications

Gastrointestinal Spasms Treatment

Propantheline bromide is widely used in the treatment of gastrointestinal spasms. It acts as an antimuscarinic agent, relaxing the smooth muscle of the gut and alleviating pain associated with muscle spasms . This application is particularly beneficial for conditions like irritable bowel syndrome, where muscle spasms can cause significant discomfort.

Hyperhidrosis Management

The compound has been effective in managing hyperhidrosis, which is characterized by excessive sweating . By blocking muscarinic receptors in glandular tissue, propantheline bromide reduces sweat production, providing relief for individuals suffering from this condition .

Urinary Incontinence

Propantheline bromide’s anticholinergic properties make it useful in treating urinary incontinence . It prevents involuntary bladder spasms, thus reducing the incidence of involuntary urination, enhancing the quality of life for patients with this condition.

Peptic Ulcer Adjunct Therapy

In combination with other medications, propantheline bromide serves as an adjunct therapy in the treatment of peptic ulcers . It decreases gastric acid secretion, contributing to ulcer healing and symptom relief.

Anesthesia Adjunct

During surgical procedures, propantheline bromide is used to decrease bodily secretions such as saliva and digestive juices, facilitating “dry” surgical fields and reducing the risk of aspiration .

Diagnostic Aid

Propantheline bromide is utilized prior to certain diagnostic procedures to reduce motility in the gastrointestinal tract . This application ensures clearer imaging and more accurate diagnostic outcomes.

Pharmaceutical Research

In pharmaceutical research, propantheline bromide is used for the synthesis of substances and laboratory chemicals . Its well-characterized profile makes it a valuable reference compound in the development of new therapeutic agents.

Environmental Impact Studies

Although specific studies on the environmental impact of propantheline bromide are limited, its use in various medical treatments necessitates ongoing research into its ecological effects and proper disposal methods to prevent environmental contamination .

Each of these applications demonstrates the broad utility of propantheline bromide in both clinical and research settings. Its ability to modulate cholinergic pathways gives it a unique place in the pharmacological management of various conditions. As with any pharmacologically active compound, safety and handling precautions must be strictly followed to ensure the well-being of those who handle and administer it . The regulatory status of propantheline bromide as an approved drug underlines its established efficacy and safety profile when used according to medical guidelines .

Mechanism of Action

Target of Action

Propantheline bromide primarily targets the Muscarinic acetylcholine receptor M1 . These receptors play a crucial role in the functioning of the nervous system, particularly in the parasympathetic nervous system, where they mediate the effects of the neurotransmitter acetylcholine .

Mode of Action

Propantheline bromide acts as an antagonist to acetylcholine at the muscarinic receptor . It achieves its action via a dual mechanism: a specific anticholinergic effect (antimuscarinic) at the acetylcholine-receptor sites and a direct effect upon smooth muscle (musculotropic) . This means it blocks the action of acetylcholine, a chemical messenger that stimulates muscles, thereby reducing the effect of acetylcholine on smooth muscle .

Biochemical Pathways

Propantheline bromide affects the biochemical pathways involving acetylcholine and muscarinic receptors. By blocking the action of acetylcholine, it inhibits the contractions of smooth muscles in various tissues, such as the gut, bladder, and eye . This results in decreased gastric acid secretion and gastrointestinal motility, and controls excessive pharyngeal, tracheal, and bronchial secretions .

Pharmacokinetics

Propantheline bromide undergoes extensive first-pass metabolism, reducing its bioavailability significantly to between 10–25% . Metabolism is mainly via hydrolysis, with peak plasma levels observed at 2 hours and an elimination half-life between 2–3 hours post single-dose administration . Elimination is mainly via renal excretion as inactive metabolites (70%), with up to 10% remaining as intact propantheline .

Result of Action

The molecular and cellular effects of propantheline bromide’s action include a reduction in the effect of acetylcholine on smooth muscle, leading to a direct relaxing effect on this type of muscle . This results in decreased gastric acid secretion and gastrointestinal motility, and controls excessive pharyngeal, tracheal, and bronchial secretions . It is used to treat or prevent spasm in the muscles of the gastrointestinal tract in the irritable bowel syndrome .

Action Environment

The action, efficacy, and stability of propantheline bromide can be influenced by various environmental factors. For instance, the presence of other drugs in the system can affect its action. For example, the risk or severity of adverse effects can be increased when Anisotropine methylbromide is combined with Propantheline . Furthermore, the drug’s effectiveness can be influenced by the patient’s individual characteristics, such as their metabolic rate, age, and overall health status .

Safety and Hazards

Propantheline bromide should be handled with personal protective equipment. Avoid dust formation. Avoid breathing mist, gas, or vapours. Avoid contacting with skin and eye .

properties

IUPAC Name

methyl-di(propan-2-yl)-[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium;bromide
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InChI

InChI=1S/C23H30NO3.BrH/c1-16(2)24(5,17(3)4)14-15-26-23(25)22-18-10-6-8-12-20(18)27-21-13-9-7-11-19(21)22;/h6-13,16-17,22H,14-15H2,1-5H3;1H/q+1;/p-1
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InChI Key

XLBIBBZXLMYSFF-UHFFFAOYSA-M
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Canonical SMILES

CC(C)[N+](C)(CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)C(C)C.[Br-]
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Molecular Formula

C23H30NO3.Br, C23H30BrNO3
Record name PROPANTHELINE BROMIDE
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DSSTOX Substance ID

DTXSID2023519
Record name Propantheline bromide
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Molecular Weight

448.4 g/mol
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Physical Description

Propantheline bromide appears as white crystals or white powder. Melting point 159-161 °C. Used therapeutically as an anticholinergic.
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Solubility

>67.3 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 70 °F (NTP, 1992)
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Product Name

Propantheline bromide

CAS RN

50-34-0
Record name PROPANTHELINE BROMIDE
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Record name 2-Propanaminium, N-methyl-N-(1-methylethyl)-N-[2-[(9H-xanthen-9-ylcarbonyl)oxy]ethyl]-, bromide (1:1)
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Melting Point

318 to 322 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action of Propantheline Bromide?

A1: Propantheline Bromide is a synthetic quaternary ammonium compound that acts as a competitive antagonist of acetylcholine at muscarinic receptors. [, , ] It primarily targets muscarinic receptors in the peripheral nervous system, particularly those found in the gastrointestinal and urinary tracts, as well as in exocrine glands. [, , ] By blocking the action of acetylcholine at these receptors, Propantheline Bromide reduces smooth muscle tone and decreases secretions from glands. [, , , ]

Q2: What is the molecular formula and weight of Propantheline Bromide?

A2: The molecular formula of Propantheline Bromide is C23H30BrNO3 and its molecular weight is 448.4 g/mol. [, ]

Q3: What spectroscopic techniques are used to characterize Propantheline Bromide?

A3: Several spectroscopic techniques are used to characterize Propantheline Bromide, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are employed to elucidate the structure and analyze the purity of Propantheline Bromide. [, , ] These techniques provide information about the number and types of protons and carbon atoms present in the molecule, as well as their connectivity and spatial arrangement. []
  • Mass Spectrometry (MS): This technique is used to determine the molecular weight and identify fragment ions of Propantheline Bromide and its metabolites. [, , ] This information helps to confirm the identity of the compound and study its metabolic pathways.
  • Ultraviolet-visible (UV-Vis) Spectrophotometry: This technique is used for quantitative analysis of Propantheline Bromide in pharmaceutical formulations. [, ] It relies on the absorption of ultraviolet-visible light by the compound at specific wavelengths.

Q4: How does food intake affect the bioavailability of Propantheline Bromide?

A4: Food significantly reduces the oral bioavailability of Propantheline Bromide. [] This is attributed to the drug's poor and erratic absorption, which is further hampered by the presence of food. [] The reduced bioavailability likely contributes to the variable and often suboptimal clinical response observed in patients who take Propantheline Bromide close to mealtimes. []

Q5: Is there a relationship between the surface tension of Propantheline Bromide solutions and its taste-masking ability?

A5: Yes, a unique correlation exists between the surface tension of aqueous Propantheline Bromide solutions and its bitter taste intensity, regardless of the type and concentration of cyclodextrins used as taste-masking agents. [] The addition of cyclodextrins, such as α-, β-, and γ-cyclodextrin, increases the surface tension of these solutions. [] This increase in surface tension correlates with a decrease in the perceived bitterness of Propantheline Bromide. []

Q6: Are there any known interactions between Propantheline Bromide and antacids?

A7: Yes, in vitro studies have shown that Propantheline Bromide can be adsorbed by various antacids, including aluminum hydroxide gel and magnesium trisilicate. [] This adsorption can reduce the pharmacological activity of Propantheline Bromide by decreasing its availability for absorption. [] In vivo studies in guinea pigs and humans confirmed this interaction, showing diminished antimuscarinic effects of Propantheline Bromide when co-administered with antacids. []

Q7: Does Propantheline Bromide have any impact on the electrical activity of the jejunum?

A8: Yes, studies in conscious humans and dogs have revealed that Propantheline Bromide can suppress spontaneous fluctuations in transmural potential difference (PD) across the jejunum. [] These fluctuations are thought to be associated with changes in electrogenic secretion linked to intestinal motility. [] The ability of Propantheline Bromide to inhibit these PD fluctuations further supports its role in influencing gastrointestinal motility.

Q8: What are the known degradation products of Propantheline Bromide?

A8: Common degradation products of Propantheline Bromide include:

  • Xanthanoic acid: This is a major degradation product formed by the hydrolysis of Propantheline Bromide. [, ]
  • Xanthone: This compound is formed through further degradation of xanthanoic acid. [, ]
  • 9-Hydroxypropantheline Bromide: This impurity can be present in Propantheline Bromide tablets and is detectable by analytical methods. []

Q9: Are there any validated analytical methods for determining Propantheline Bromide and its degradation products?

A9: Yes, several analytical methods have been developed and validated for the accurate quantification of Propantheline Bromide and its degradation products in pharmaceutical formulations. These include:

  • High-Performance Liquid Chromatography (HPLC): This is a widely used technique that provides efficient separation and quantification of Propantheline Bromide and its degradation products. [, ] Reverse-phase HPLC methods using UV detection have been successfully employed for this purpose.
  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying and quantifying Propantheline Bromide and its metabolites in biological samples. [, ] It combines the separation capabilities of gas chromatography with the detection sensitivity and specificity of mass spectrometry.
  • Spectrophotometry: UV-Vis spectrophotometry is a simpler and more readily available technique that can be used for routine analysis of Propantheline Bromide in pharmaceutical formulations. [, ]
  • Flow Injection Chemiluminescence Analysis: This technique offers high sensitivity and selectivity for determining Propantheline Bromide in pharmaceutical and biological samples. [] It is based on the chemiluminescence reaction between luminol and AuCl-4, which is enhanced by the presence of Propantheline Bromide.

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